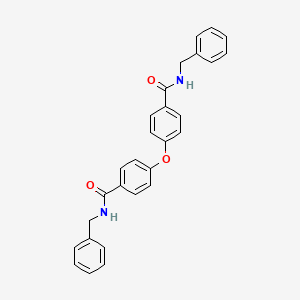

4,4'-oxybis(N-benzylbenzamide)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-[4-(benzylcarbamoyl)phenoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c31-27(29-19-21-7-3-1-4-8-21)23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)28(32)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVNRPVVXLLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 4,4 Oxybis N Benzylbenzamide

Design and Synthesis of Precursor Molecules

Another key precursor is 4,4'-oxybis(benzoyl chloride), which is synthesized from 4,4'-oxydibenzoic acid. This is typically achieved by reacting the diacid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukfishersci.co.uk The formation of the diacyl chloride is a critical step as it provides a highly reactive electrophile for the subsequent amidation reaction.

In some strategies, the synthesis may involve the preparation of bicyclo[1.1.1]pentane (BCP) derivatives, which have gained attention for their potential pharmaceutical applications. lboro.ac.uk For instance, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can be synthesized from [1.1.1]propellane and used in subsequent reactions. lboro.ac.uk

Primary Synthetic Pathways to 4,4'-oxybis(N-benzylbenzamide)

The principal method for synthesizing 4,4'-oxybis(N-benzylbenzamide) is through the formation of amide bonds between the carboxylic acid or its activated derivative and an amine.

The most common approach for forming the amide bond is the reaction between an activated carboxylic acid derivative and an amine. nih.gov The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activating the carboxylic acid is a necessary step.

One of the most frequently used methods is the conversion of the carboxylic acid to an acyl chloride. fishersci.co.uk For the synthesis of 4,4'-oxybis(N-benzylbenzamide), this involves reacting 4,4'-oxydibenzoic acid with a reagent like thionyl chloride to form 4,4'-oxybis(benzoyl chloride). This diacyl chloride is then reacted with benzylamine (B48309) to yield the final product. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Optimization of these coupling reactions involves screening various coupling reagents, bases, solvents, and reaction temperatures. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com For instance, a study on amide coupling of electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt provided the best results. nih.gov The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) being commonly employed. ucl.ac.uknih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Typical Solvents | Key Features |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | None | DCM, THF | Forms highly reactive acyl chlorides. ucl.ac.ukfishersci.co.uk |

| Oxalyl chloride | None | DCM, THF | Also forms acyl chlorides, often under milder conditions than SOCl₂. ucl.ac.uk |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP, HOBt | DCM, DMF | Effective but can lead to purification issues due to the urea (B33335) byproduct. nih.gov |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Acetonitrile, DCM, DMF | Water-soluble urea byproduct simplifies purification. nih.gov |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA | DMF | Highly effective for challenging couplings, including sterically hindered substrates. nih.govgrowingscience.com |

| PPh₃/I₂ | Triethylamine | Dichloromethane | A mild and efficient method for amidation. rsc.org |

To overcome the limitations of traditional methods, which can be lengthy and involve hazardous materials, alternative strategies are being explored. researchgate.netscispace.com One such approach is the direct amidation of carboxylic acids with amines using a catalyst. For example, boric acid has been used as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.netscispace.com This method involves triturating the reactants and then heating the mixture directly, resulting in a high reaction rate. researchgate.netscispace.com

Another innovative approach is oxidative amidation, where an aldehyde reacts with an amine in the presence of an oxidizing agent to form the amide. nih.gov A study demonstrated the use of a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov This method is operationally straightforward and utilizes inexpensive and readily available reagents under mild conditions. nih.gov

Transamidation, the reaction between an amide and an amine to form a new amide, is another alternative. liverpool.ac.uk This process can be catalyzed by various substances and is particularly useful in dynamic combinatorial chemistry.

Catalytic Approaches and Their Role in Reaction Selectivity and Yield

Catalysis is crucial in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. numberanalytics.com In the context of 4,4'-oxybis(N-benzylbenzamide) synthesis, various catalytic systems can be employed.

Transition metal catalysts, such as those based on palladium, copper, and ruthenium, have been used for amide synthesis. numberanalytics.comescholarship.org For instance, a commercially available ruthenium(II) PNP pincer catalyst (Ru-Macho) has been shown to promote the formation of amides from alcohols and amines through an acceptorless dehydrogenation pathway. escholarship.org Copper-based catalysts, including copper-MOFs, have been utilized in oxidative amidation reactions. nih.gov

Organocatalysis provides a metal-free alternative. Small organic molecules like 4-dimethylaminopyridine (DMAP) and its derivatives can catalyze amide bond formation. numberanalytics.com Boric acid serves as a simple and effective catalyst for direct amidation under solvent-free conditions. researchgate.netscispace.com

Biocatalysis, using enzymes like lipases and amidases, offers a highly selective and environmentally friendly route to amides. ucl.ac.uknumberanalytics.com These enzymatic reactions occur under mild conditions and can be highly advantageous for complex molecules where minimizing side reactions is critical. numberanalytics.com

Process Optimization for Research-Scale Production

Optimizing the synthesis of 4,4'-oxybis(N-benzylbenzamide) for research-scale production involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction time and waste. growingscience.com This includes the careful selection of starting materials, reagents, catalysts, and solvents.

A key aspect of process optimization is understanding the influence of reagent addition sequence. For example, in amidations mediated by triphenylphosphine (B44618) (PPh₃) and iodine (I₂), the order in which the reagents are added can significantly impact the reaction outcome. rsc.org

The choice of workup and purification methods is also critical. Column chromatography is a common technique for purifying the final product. nih.govrsc.org The use of reagents that lead to easily removable byproducts, such as the water-soluble urea formed when using EDC, can simplify the purification process. nih.gov

For larger-scale synthesis, factors such as cost of reagents, safety, and scalability become more important. For instance, while HATU is a highly effective coupling reagent, its cost may be prohibitive for large-scale production compared to reagents like thionyl chloride or T3P. ucl.ac.uk

Table 2: Optimization of a Model Amidation Reaction Reaction: Benzaldehyde with Benzylamine to form N-benzylbenzamide

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 5 | 25 | 24 | 35 | nih.gov |

| 5 | 65 | 2 | 75 | nih.gov |

| 1 | 65 | 2 | 60 | nih.gov |

| 10 | 65 | 2 | 75 | nih.gov |

Reaction Conditions: Benzaldehyde (1 mmol), benzylamine (1 mmol), oxidant (1.0 mmol), in acetonitrile. nih.gov

Implementation of Sustainable Chemical Practices in Synthesis

The principles of green chemistry are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. numberanalytics.comsioc-journal.cn This involves minimizing waste, using less hazardous solvents, and developing more energy-efficient reaction conditions. ucl.ac.uk

One key strategy is the development of catalytic methods that allow for high atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product. numberanalytics.com The use of recyclable heterogeneous catalysts, such as the Cu-MOF mentioned earlier, is a significant step towards more sustainable synthesis. nih.gov

Solvent selection is another important consideration. Many traditional amide coupling reactions use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Research is focused on finding greener alternatives. Solvent-free reaction conditions, as demonstrated with the boric acid-catalyzed amidation, represent an ideal scenario from a green chemistry perspective. researchgate.netscispace.com

Biocatalytic methods are inherently green as they operate under mild, aqueous conditions and are highly selective. numberanalytics.com The development of efficient biocatalytic routes for the synthesis of amides is an active area of research. ucl.ac.uksioc-journal.cn The American Chemical Society's Green Chemistry Institute has even named the formation of amide bonds via green methods as a top challenge for organic chemists. escholarship.org

Theoretical and Computational Investigations of 4,4 Oxybis N Benzylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or lowest energy, geometry of molecules. For 4,4'-oxybis(N-benzylbenzamide), DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. The structure of 4,4'-oxybis(N-benzylbenzamide) possesses significant conformational freedom, primarily due to rotation around the C-O-C ether linkage and the C-N amide bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy conformer and other low-energy isomers. These calculations often employ basis sets like 6-311G(d,p) to provide a good balance between accuracy and computational cost researchgate.net. The electronic effect of substituents on the aromatic rings can play a key role in the conformational movements and rotational energy barriers of the amide system nih.gov.

Illustrative Optimized Geometric Parameters for 4,4'-oxybis(N-benzylbenzamide) Core Structure (Hypothetical DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Ether) | 1.36 Å |

| Bond Length | C=O (Amide) | 1.23 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Angle | C-O-C (Ether) | 118° |

| Bond Angle | O=C-N (Amide) | 122° |

| Dihedral Angle | C-C-O-C | ~45° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor youtube.com.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity ajchem-a.com. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO ajchem-a.com.

For 4,4'-oxybis(N-benzylbenzamide), the HOMO is expected to be localized primarily on the electron-rich phenyl rings of the oxydibenzamide (B11829463) core and the lone pairs of the ether oxygen. The LUMO is likely distributed over the carbonyl groups and the aromatic rings of the benzamide (B126) moieties, which are capable of accepting electron density. This distribution helps predict the most probable sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the accessible conformational space at a given temperature nih.gov.

For 4,4'-oxybis(N-benzylbenzamide), an MD simulation would reveal the flexibility of the molecular backbone, particularly the rotations around the ether and amide bonds. Such simulations can show how the two N-benzylbenzamide units move relative to each other and how the terminal benzyl (B1604629) groups sample different orientations. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules or pack in a solid state. Atomistic MD simulations have been effectively used to study the static and dynamic properties of polymers containing ether and amide linkages researchgate.netrsc.org.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs the properties of materials in the condensed phase. Computational methods can predict the types and strengths of non-covalent interactions that drive self-assembly and crystallization. For 4,4'-oxybis(N-benzylbenzamide), several key intermolecular interactions are expected:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups can form strong, directional hydrogen bonds with neighboring molecules, creating extended chains or networks that are fundamental to the structure of aromatic polyamides dsau.dp.ua.

π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, where the electron clouds of the rings attract each other.

Dipole-Dipole Interactions: The polar amide bonds create significant local dipoles, leading to electrostatic interactions between molecules.

Computational techniques like DFT can be used to calculate the binding energy of molecular dimers in various orientations to quantify the strength of these interactions.

Computational Mechanistic Studies of Reactions Involving 4,4'-oxybis(N-benzylbenzamide)

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies that determine reaction rates.

For 4,4'-oxybis(N-benzylbenzamide), a relevant reaction to study would be the hydrolysis of one of its amide bonds. DFT calculations could be used to model the reaction pathway, for instance, in the presence of an acid or base catalyst. The calculations would involve locating the geometry of the transition state for the nucleophilic attack of water on the carbonyl carbon and determining the energy barrier for this step. Such studies provide a detailed, step-by-step view of the reaction that is often difficult to obtain experimentally. DFT has been successfully employed to investigate the mechanisms of amide formation and the rearrangement of aryl ethers, providing deep mechanistic insights rsc.orgacs.org.

Advanced Structural Investigations and Supramolecular Assembly of 4,4 Oxybis N Benzylbenzamide

Single Crystal X-ray Diffraction Studies for Solid-State Architecture Analysis

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Aromatic Stacking

The analysis of non-covalent interactions is contingent on crystallographic data. In related N-benzylbenzamide structures, it is common to observe intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl C=O acceptor, often leading to the formation of chains or tapes. nih.govresearchgate.netnih.gov Additionally, π-π stacking between the aromatic rings is a significant interaction that directs the crystal packing. researchgate.net However, without a determined crystal structure for 4,4'-oxybis(N-benzylbenzamide), the specific hydrogen bonding network and the nature of the aromatic stacking (e.g., parallel-displaced, T-shaped) cannot be described.

Crystallographic Investigations of Molecular Conformations in the Solid State

The molecular conformation of 4,4'-oxybis(N-benzylbenzamide) is of particular interest due to the flexibility of the diphenyl ether linkage and the rotational freedom around the amide bonds. Crystallographic studies on analogous molecules, such as other benzamides, reveal that the conformation is a delicate balance of intramolecular steric effects and intermolecular packing forces. researchgate.netnsf.gov The dihedral angles between the phenyl rings and the planarity of the amide groups are key conformational parameters that can only be determined through experimental X-ray diffraction analysis, which is currently unavailable for this compound.

Exploration of Polymorphic Forms and Co-Crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystal forms, and co-crystallization, the formation of a crystalline solid with a second component, are critical areas of study in solid-state chemistry. These phenomena are often investigated for materials with potential applications, such as pharmaceuticals or pigments. There are no published studies dedicated to the exploration of polymorphism or co-crystallization specifically for 4,4'-oxybis(N-benzylbenzamide). The synthesis of related bis(benzimidazole) compounds has shown the formation of salts or co-crystals depending on the choice of organic acids, highlighting the potential for such phenomena in similar systems. researchgate.net

Studies on Supramolecular Aggregation and Self-Assembly Processes

The self-assembly of molecules into larger, ordered structures is driven by non-covalent interactions. Bis-amide compounds are known to act as gelators or form other supramolecular assemblies due to their strong and directional hydrogen bonding capabilities. nih.gov The combination of hydrogen bonding, π-π stacking, and the flexible ether linkage in 4,4'-oxybis(N-benzylbenzamide) makes it a candidate for forming complex supramolecular structures. tue.nl

Directed Assembly into Ordered Architectures

Research into the directed assembly of similar molecular building blocks often focuses on creating specific architectures like sheets, fibers, or porous networks. researchgate.net While the principles of supramolecular chemistry suggest that 4,4'-oxybis(N-benzylbenzamide) could be directed to form such structures, no specific studies demonstrating this have been found.

Role of 4,4'-oxybis(N-benzylbenzamide) in Host-Guest Systems

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). The flexible, V-shaped conformation that is possible for diphenyl ether derivatives could create a binding pocket suitable for guest molecules. Research on other macrocycles and flexible hosts shows that they can form complexes with various guests, a process that can be controlled by external stimuli. nih.govrsc.org However, the potential role of 4,4'-oxybis(N-benzylbenzamide) as a host molecule in such systems has not been experimentally investigated or reported in the literature.

Chemical Transformations and Derivatives of 4,4 Oxybis N Benzylbenzamide

Investigation of Reactivity at Amide and Ether Linkages

The stability and reactivity of the amide and ether bonds are central to the chemical profile of 4,4'-oxybis(N-benzylbenzamide). These linkages exhibit different susceptibilities to chemical cleavage and modification.

Amide Linkage Reactivity: The N-benzylbenzamide units contain secondary amide groups, which are susceptible to both hydrolysis and reduction under specific conditions.

Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comucalgary.ca

Acid-Catalyzed Hydrolysis: When heated with strong aqueous acids, such as hydrochloric acid or sulfuric acid, the amide bond is cleaved. libretexts.orgchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. ucalgary.caresearchgate.net The final products are 4,4'-oxybis(benzoic acid) and benzylammonium salts.

Base-Catalyzed Hydrolysis: Heating with a strong aqueous base, like sodium hydroxide, also results in cleavage of the amide bond. chemguide.co.ukarkat-usa.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process yields the corresponding carboxylate salt (sodium 4,4'-oxybis(benzoate)) and benzylamine (B48309). Tertiary amides are often more resistant to hydrolysis than secondary amides. arkat-usa.org

Reduction: The amide functional groups can be reduced to amines using powerful reducing agents. Borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is particularly effective for this transformation, converting amides to the corresponding amines. nih.govresearchgate.netorganic-chemistry.org This reaction would convert 4,4'-oxybis(N-benzylbenzamide) into 4,4'-oxybis(N-benzylbenzylamine), effectively transforming the carbonyl groups into methylene groups.

Ether Linkage Reactivity: The central diaryl ether linkage (C-O-C bond between two phenyl rings) is a point of significant chemical stability.

Acid-Catalyzed Cleavage: Unlike alkyl-aryl or dialkyl ethers, which can be cleaved by strong acids like HBr or HI via Sₙ1 or Sₙ2 mechanisms, diaryl ethers are generally unreactive to acidic cleavage. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This inertness is because the reaction pathways would require either the formation of a highly unstable aryl carbocation (for an Sₙ1 mechanism) or a nucleophilic attack on an sp²-hybridized carbon of the aromatic ring (for an Sₙ2 mechanism), both of which are energetically unfavorable. libretexts.orgmasterorganicchemistry.com

Catalytic Hydrogenolysis: While resistant to simple acid cleavage, diaryl ether bonds, such as the 4-O-5 linkage in lignin, can be cleaved under specific catalytic conditions. nih.gov Hydrogenolysis using catalysts like palladium-on-carbon has been studied for cleaving these robust bonds, suggesting that under specific industrial or synthetic conditions, the ether linkage in 4,4'-oxybis(N-benzylbenzamide) could potentially be targeted. nih.gov

Synthesis and Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of 4,4'-oxybis(N-benzylbenzamide) allows for the fine-tuning of its chemical and physical properties. Modifications can be targeted at the peripheral aromatic rings or by altering the amide substituents.

Systematic changes to the aromatic rings of the molecule can be achieved through various organic reactions. The parent molecule can be constructed from 4,4'-oxybis(benzoic acid), which is synthesized from precursors like 4-chlorobenzoic acid and 4-hydroxybenzoic acid. mdpi.comgoogle.com

Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen and the directing effects of the amide groups can guide the introduction of substituents onto the phenyl rings. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to install functional groups on the core diaryl ether structure or the N-benzyl groups.

Modification of the N-Substituent: A library of analogues can be generated by reacting the acid chloride of 4,4'-oxybis(benzoic acid) with a variety of substituted primary amines, replacing the benzyl (B1604629) group with other alkyl, aryl, or heterocyclic moieties.

Introducing reactive functional groups onto the 4,4'-oxybis(N-benzylbenzamide) scaffold opens pathways for further chemical transformations, such as cross-coupling reactions or polymerization.

Halogenation: Introducing bromine or iodine atoms onto the aromatic rings creates reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the attachment of a wide array of new substituents.

Nitration and Reduction: Nitration of the aromatic rings followed by reduction of the resulting nitro groups to amines provides a site for further derivatization, such as diazotization or acylation, allowing for the synthesis of dyes or polymers.

The structures of all newly synthesized derivatives are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the correct constitution and purity.

Structure-Reactivity Relationship Studies of Designed Analogues

By synthesizing a series of structurally related analogues, it is possible to establish relationships between molecular structure and chemical reactivity.

Electronic Effects: The influence of substituents on the aromatic rings can significantly alter the reactivity of the amide linkages.

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl portion of the molecule increase the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of both acidic and basic hydrolysis. researchgate.net

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Steric Effects: The steric hindrance around the amide bond can also play a crucial role. Bulky substituents on the aromatic rings ortho to the amide linkage or on the N-benzyl group can impede the approach of nucleophiles (like water or hydroxide ions), thereby slowing the rate of hydrolysis. researchgate.net

The following table outlines hypothetical analogues of 4,4'-oxybis(N-benzylbenzamide) and the predicted impact of their structural modifications on the rate of amide hydrolysis.

| Derivative Name | Modification | Predicted Effect on Hydrolysis Rate | Reasoning |

|---|---|---|---|

| 4,4'-oxybis(N-benzyl-3,3'-dinitrobenzamide) | Nitro groups (EWG) ortho to the amide | Increased | Strong electron-withdrawing effect increases carbonyl electrophilicity. |

| 4,4'-oxybis(N-benzyl-3,3'-dimethoxybenzamide) | Methoxy groups (EDG) ortho to the amide | Decreased | Electron-donating effect decreases carbonyl electrophilicity. |

| 4,4'-oxybis(N-(2,6-dimethylbenzyl)benzamide) | Methyl groups on the N-benzyl ring | Decreased | Increased steric hindrance around the nitrogen atom impedes nucleophilic attack. |

| 4,4'-oxybis(N-(4-nitrobenzyl)benzamide) | Nitro group on the N-benzyl ring | Slightly Increased | Electron-withdrawing group on the nitrogen substituent can influence leaving group ability. |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for controlling reaction outcomes and optimizing conditions. The primary reactions involving 4,4'-oxybis(N-benzylbenzamide) are centered on its amide groups.

Mechanism of Acid-Catalyzed Amide Hydrolysis: This reaction proceeds through a multi-step pathway. ucalgary.ca

Protonation: The carbonyl oxygen of the amide is protonated by a strong acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comucalgary.ca

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amine moiety into a better leaving group (R-NH₂).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a neutral leaving group (benzylamine).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to give the final carboxylic acid product, 4,4'-oxybis(benzoic acid), and a benzylammonium ion is formed.

Mechanism of Base-Catalyzed Amide Hydrolysis: The basic hydrolysis mechanism is more direct but generally slower due to the poorer leaving group. arkat-usa.orgchemistrysteps.com

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: This step is typically the rate-determining step. The tetrahedral intermediate collapses, and the amide ion (⁻NH-CH₂Ph) is expelled as the leaving group. This step is unfavorable because the amide ion is a very strong base. chemistrysteps.com

Acid-Base Reaction: The expelled amide ion immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and neutral benzylamine.

Mechanism of Amide Reduction with Borane: The reduction of amides to amines by borane (BH₃) involves the formation of an adduct followed by hydride transfers.

Adduct Formation: The Lewis acidic boron atom coordinates to the Lewis basic carbonyl oxygen of the amide.

Hydride Transfer: A hydride ion is transferred from the boron to the carbonyl carbon, forming an intermediate.

C-O Bond Cleavage: Subsequent steps lead to the cleavage of the carbon-oxygen bond and the formation of an iminium ion intermediate.

Second Hydride Transfer: A second hydride transfer to the iminium ion yields the final amine product.

Advanced Analytical Methodologies for Research Level Characterization of 4,4 Oxybis N Benzylbenzamide

High-Resolution Spectroscopic Techniques for Elucidating Complex Structures and Interactions

High-resolution spectroscopy is indispensable for determining the molecular structure and probing the subtle intermolecular and intramolecular interactions within 4,4'-oxybis(N-benzylbenzamide).

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational and Connectivity Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unequivocally assigning the connectivity of atoms and determining the three-dimensional conformation of molecules in solution. For 4,4'-oxybis(N-benzylbenzamide), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the central oxybis(benzoic acid) core and the terminal benzyl (B1604629) groups, as well as characteristic resonances for the methylene (-CH₂-) and amide (-NH-) protons. The chemical shifts and coupling constants of these protons provide initial information about their chemical environment and spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the amide groups and the carbons of the aromatic rings.

To illustrate the expected NMR data, the following table presents typical chemical shifts for the closely related compound, N-benzylbenzamide. The presence of the 4,4'-oxybis bridge in the target molecule would introduce specific shifts, particularly for the aromatic protons and carbons of the central phenyl rings, due to the electron-donating nature of the ether oxygen.

Interactive Data Table: Representative NMR Data for N-benzylbenzamide (Model Compound)

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

| ¹H | 7.78 | d, Aromatic (ortho to C=O) |

| ¹H | 7.46 | t, Aromatic (para to C=O) |

| ¹H | 7.38 | t, Aromatic (meta to C=O) |

| ¹H | 7.31 | m, Aromatic (Benzyl) |

| ¹H | 6.78 | br s, Amide (NH) |

| ¹H | 4.59 | d, Methylene (CH₂) |

| ¹³C | 167.5 | Carbonyl (C=O) |

| ¹³C | 138.2 | Aromatic (ipso-Benzyl) |

| ¹³C | 134.5 | Aromatic (ipso-Benzoyl) |

| ¹³C | 131.7 | Aromatic (para-Benzoyl) |

| ¹³C | 128.9 | Aromatic |

| ¹³C | 128.7 | Aromatic |

| ¹³C | 128.1 | Aromatic |

| ¹³C | 127.7 | Aromatic |

| ¹³C | 127.1 | Aromatic |

| ¹³C | 44.2 | Methylene (CH₂) |

Data is for N-benzylbenzamide in CDCl₃ and serves as an illustrative example. Shifts for 4,4'-oxybis(N-benzylbenzamide) will vary.

Two-dimensional techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the benzyl and benzoyl moieties. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the benzyl groups to the amide nitrogen and the benzoyl groups to the central ether linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in 4,4'-oxybis(N-benzylbenzamide) and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide group, typically in the region of 3300 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding; a sharp band at higher wavenumbers suggests free N-H groups, while a broad band shifted to lower wavenumbers is indicative of strong intermolecular hydrogen bonding. Other key vibrational modes include the C=O stretching (Amide I band) around 1640-1660 cm⁻¹ and the N-H bending (Amide II band) near 1540 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would also produce a characteristic band.

The following table summarizes expected FT-IR absorption bands based on the functional groups present in the molecule.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for 4,4'-oxybis(N-benzylbenzamide)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Amide) | Stretching | ~3300 | Position sensitive to hydrogen bonding |

| C-H (Aromatic) | Stretching | 3100-3000 | |

| C-H (Methylene) | Stretching | 2950-2850 | |

| C=O (Amide I) | Stretching | ~1650 | Strong absorption |

| N-H (Amide II) | Bending | ~1540 | |

| C=C (Aromatic) | Stretching | 1600-1450 | |

| C-O-C (Ether) | Asymmetric Stretching | ~1240 | Characteristic for diaryl ethers |

| C-N (Amide) | Stretching | ~1220 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of the molecular weight of 4,4'-oxybis(N-benzylbenzamide) and for confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide mass accuracy in the low ppm range.

During the synthesis of 4,4'-oxybis(N-benzylbenzamide), for instance, from 4,4'-oxybis(benzoyl chloride) and benzylamine (B48309), HRMS can be used to monitor the reaction progress by identifying the starting materials, intermediates, and the final product in the reaction mixture. The exact mass measurement allows for the confident identification of the desired product and any potential side products.

Fragmentation analysis (MS/MS) can further confirm the structure. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions would be produced. For 4,4'-oxybis(N-benzylbenzamide), expected fragmentation pathways would include cleavage of the amide bonds and the benzyl C-N bond, leading to predictable fragment masses that corroborate the proposed structure.

Interactive Data Table: Theoretical Mass Spectrometry Data for 4,4'-oxybis(N-benzylbenzamide)

| Ion Type | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂₈H₂₅N₂O₃⁺ | 437.1860 |

| [M+Na]⁺ | C₂₈H₂₄N₂O₃Na⁺ | 459.1679 |

| [M]⁺˙ | C₂₈H₂₄N₂O₃⁺˙ | 436.1781 |

Chromatographic Separations for Purity Analysis and Reaction Mixture Component Isolation

Chromatographic techniques are essential for assessing the purity of synthesized 4,4'-oxybis(N-benzylbenzamide) and for isolating it from unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the method of choice.

A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase gradient, for example, of acetonitrile (B52724) and water. A UV detector, set to a wavelength where the aromatic rings of the compound absorb strongly (e.g., ~254 nm), would be used for detection. The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative purity assessment. Method development would involve optimizing the column, mobile phase composition, and gradient to achieve baseline separation of the target compound from all potential impurities.

For preparative purposes, the optimized HPLC method can be scaled up to isolate larger quantities of the pure compound. Thin-Layer Chromatography (TLC) is also a valuable, rapid technique for monitoring reaction progress and for preliminary purity checks before committing to HPLC analysis.

Thermal Analysis for Monitoring Reaction Progress and Curing Processes

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and properties of 4,4'-oxybis(N-benzylbenzamide).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. libretexts.org For 4,4'-oxybis(N-benzylbenzamide), a TGA scan would reveal its decomposition temperature, which is an indicator of its thermal stability. Aromatic amides are generally known for their high thermal stability. researchgate.net The analysis would show a stable baseline up to a certain temperature, followed by a sharp drop in mass as the molecule decomposes. The temperature at which 5% or 10% weight loss occurs is often used as a standard measure of thermal stability. ntu.edu.tw The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of 4,4'-oxybis(N-benzylbenzamide) would show a sharp endothermic peak corresponding to its melting point (Tm). The presence of a single, sharp melting peak is also an indicator of high purity. If the compound can exist in an amorphous state, a glass transition temperature (Tg) might also be observed as a subtle change in the baseline of the DSC curve. For aromatic polyamides, which are polymers derived from monomers like this, Tg values can range from 160 to over 300°C, reflecting the rigidity of the polymer backbone. wiley-vch.de

These thermal properties are critical if the compound is to be used as a monomer for high-performance polymers, as they dictate the processing conditions (e.g., melt polymerization temperature) and the thermal stability of the final material.

Advanced Microscopy Techniques for Investigating Supramolecular Assemblies

Benzamide (B126) derivatives are well-known for their ability to form ordered supramolecular structures through directional hydrogen bonding between the amide groups. Advanced microscopy techniques are essential for visualizing these assemblies.

Atomic Force Microscopy (AFM) would be particularly valuable for imaging the surface topography of self-assembled structures with high resolution, potentially down to the molecular level. AFM could provide information on the dimensions (height, width) of any formed fibers or layers, offering insights into the packing of the molecules within the supramolecular structure. These investigations are key to understanding how the molecular design of 4,4'-oxybis(N-benzylbenzamide), with its central ether linkage and two benzylamide units, directs its self-assembly into functional higher-order architectures.

Future Research Directions and Emerging Applications for 4,4 Oxybis N Benzylbenzamide

Exploration of Novel Synthetic Paradigms

The synthesis of complex organic molecules is a cornerstone of chemical research, and the development of new synthetic methodologies for 4,4'-oxybis(N-benzylbenzamide) is crucial for enabling its broader application. Future research is anticipated to move beyond traditional amidation reactions, which often require harsh conditions or stoichiometric activating agents, towards more efficient and sustainable alternatives.

Key areas for exploration include:

Flow Chemistry: Continuous flow processing is an emerging paradigm in chemical synthesis that offers enhanced control over reaction parameters, improved safety, and potential for scalability. Applying flow chemistry to the synthesis of 4,4'-oxybis(N-benzylbenzamide) could lead to higher yields and purity while minimizing waste generation.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. Investigating microwave-assisted protocols for the amidation reaction leading to 4,4'-oxybis(N-benzylbenzamide) could provide a rapid and efficient synthetic route.

| Synthetic Paradigm | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Screening for suitable enzymes (e.g., lipases), reaction optimization. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. | Development of robust and active solid-supported catalysts. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Design and optimization of continuous flow reactors for amidation. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved energy efficiency. | Development of efficient microwave-assisted synthetic protocols. |

Expansion into Emerging Areas of Materials Science and Engineering

The unique molecular architecture of 4,4'-oxybis(N-benzylbenzamide) makes it an attractive building block for a variety of advanced materials. Its ability to act as a ligand for metal ions opens up possibilities in the field of coordination polymers and metal-organic frameworks (MOFs).

A closely related angular ligand, 4,4'-oxybis[N-(pyridin-3-ylmethyl)benzamide], has been successfully used to synthesize a range of coordination polymers with diverse structures and properties. nih.gov These materials have shown potential applications in areas such as luminescence and chemical sensing. nih.gov Future research on 4,4'-oxybis(N-benzylbenzamide) is expected to explore similar avenues, with a focus on:

Coordination Polymers and MOFs: The synthesis and characterization of new coordination polymers and MOFs incorporating 4,4'-oxybis(N-benzylbenzamide) as a primary or secondary ligand. The flexibility of the ether linkage and the potential for hydrogen bonding from the amide groups could lead to novel network topologies and functionalities.

Luminescent Materials: Investigating the photophysical properties of metal complexes derived from 4,4'-oxybis(N-benzylbenzamide). The aromatic nature of the ligand suggests potential for creating materials with interesting luminescent properties for applications in sensing, imaging, and lighting.

High-Performance Polymers: The rigid aromatic structure and hydrogen-bonding capability of 4,4'-oxybis(N-benzylbenzamide) make it a candidate for incorporation into high-performance polymers. Research could focus on synthesizing polyamides or polyimides containing this moiety to enhance thermal stability, mechanical strength, and chemical resistance.

| Material Class | Potential Properties | Emerging Applications |

| Coordination Polymers | Diverse topologies, porosity, catalytic activity. nih.gov | Gas storage, separation, heterogeneous catalysis. |

| Luminescent Materials | Tunable emission, sensitivity to analytes. nih.gov | Chemical sensors, bio-imaging agents, solid-state lighting. |

| High-Performance Polymers | High thermal stability, mechanical strength. | Aerospace components, electronics, advanced composites. |

Development of Advanced Computational Models for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials, thereby accelerating the design and discovery process. For 4,4'-oxybis(N-benzylbenzamide), computational modeling can offer valuable insights into its properties and guide the synthesis of new materials with desired functionalities.

Future research in this area will likely involve:

Molecular Modeling: Employing techniques such as Density Functional Theory (DFT) to calculate the geometric and electronic structure of 4,4'-oxybis(N-benzylbenzamide) and its metal complexes. This can help in understanding its bonding characteristics and predicting its reactivity.

Structure-Property Relationships: Using computational models to establish clear relationships between the molecular structure of derivatives of 4,4'-oxybis(N-benzylbenzamide) and their macroscopic properties. For instance, modeling can be used to predict how modifications to the benzyl (B1604629) groups or the aromatic backbone will affect the thermal stability or luminescent properties of the resulting materials. utep.edu

Simulating Self-Assembly: Developing models to simulate the self-assembly of 4,4'-oxybis(N-benzylbenzamide) molecules and their interactions with other components in solution or at interfaces. This can aid in the design of complex supramolecular structures and nanomaterials.

Integration into Responsive and Adaptive Chemical Systems

Responsive or "smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. The flexible ether linkage and hydrogen-bonding amide groups of 4,4'-oxybis(N-benzylbenzamide) provide potential mechanisms for creating such responsive behaviors.

Future research directions could include:

Stimuli-Responsive Polymers: Incorporating 4,4'-oxybis(N-benzylbenzamide) into polymer architectures to create materials that respond to stimuli such as pH, temperature, or light. The conformational flexibility of the molecule could be harnessed to induce changes in the polymer's shape, solubility, or optical properties.

Supramolecular Gels: Exploring the ability of 4,4'-oxybis(N-benzylbenzamide) and its derivatives to form supramolecular gels. The directionality and strength of the hydrogen bonds could allow for the formation of self-assembled fibrillar networks that can be sensitive to environmental changes.

Guest-Responsive Host-Guest Systems: Designing host molecules based on 4,4'-oxybis(N-benzylbenzamide) that can selectively bind to guest molecules. The binding event could trigger a measurable response, such as a change in fluorescence, which could be used for chemical sensing applications.

Sustainable and Green Chemical Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis and application of 4,4'-oxybis(N-benzylbenzamide) is an important direction for future research.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.comwhiterose.ac.uk

Use of Safer Solvents: Investigating the use of greener solvents, such as water, bio-based solvents, or supercritical fluids, in the synthesis and processing of 4,4'-oxybis(N-benzylbenzamide) and its derivatives to reduce the environmental impact of traditional organic solvents. jddhs.com

Renewable Feedstocks: Exploring the possibility of deriving the starting materials for the synthesis of 4,4'-oxybis(N-benzylbenzamide) from renewable resources rather than petrochemical feedstocks.

Design for Degradation: Designing molecules and materials based on 4,4'-oxybis(N-benzylbenzamide) that are biodegradable or can be easily recycled at the end of their lifecycle, contributing to a circular economy.

| Green Chemistry Principle | Application to 4,4'-oxybis(N-benzylbenzamide) |

| Waste Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Developing catalytic reactions that maximize the incorporation of reactants. whiterose.ac.uk |

| Less Hazardous Chemical Synthesis | Using non-toxic reagents and catalysts. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener alternatives. jddhs.com |

| Design for Energy Efficiency | Employing energy-efficient synthetic methods like microwave-assisted synthesis. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials. nih.gov |

| Design for Degradation | Incorporating biodegradable linkages into polymer backbones. |

Q & A

Q. What are the standard synthetic methodologies for preparing coordination polymers using 4,4'-oxybis(N-benzylbenzamide) derivatives?

Methodological Answer: Coordination polymers are typically synthesized via hydrothermal or solvothermal methods. For example:

- Hydrothermal synthesis : React 4,4'-oxybis(benzoic acid) (H₂oba) with lanthanide chlorides (e.g., La³⁺, Eu³⁺) in aqueous solutions at 120–160°C for 48–72 hours .

- Gel diffusion : Combine transition metals (Co²⁺, Cu²⁺) with H₂oba and N-donor ligands (e.g., 1H-imidazole) in a gel matrix under ambient conditions .

Key parameters include pH control (~5–7), stoichiometric ratios (metal:ligand = 1:1 to 1:2), and solvent selection (water or DMF/water mixtures).

Q. How is structural characterization performed for these coordination polymers?

Methodological Answer: A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SCXRD) : Determines 3D lattice structure and coordination geometry .

- Powder XRD (PXRD) : Verifies phase purity and crystallinity .

- FTIR spectroscopy : Identifies ligand coordination modes (e.g., carboxylate symmetric/asymmetric stretching at 1350–1650 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition stages (e.g., dehydration at 50–150°C; ligand degradation >300°C) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling 4,4'-oxybis(N-benzylbenzamide) in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact with dust .

- Ventilation : Use fume hoods or local exhaust systems to maintain airborne concentrations below irritation thresholds .

- Emergency procedures : For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data across studies?

Methodological Answer: Discrepancies often arise from experimental variables:

- Atmosphere : Decomposition in air vs. nitrogen alters oxidation pathways (e.g., CO₂ vs. CO release) .

- Sample purity : Impurities (e.g., unreacted ligand) lower decomposition onset temperatures. Validate purity via HPLC or NMR before TGA .

- Heating rate : Slower rates (2–5°C/min) improve resolution of overlapping mass loss events .

Q. What strategies enhance the photoluminescence efficiency of MOFs derived from 4,4'-oxybis(N-benzylbenzamide)?

Methodological Answer:

- Ligand-metal energy transfer (LMET) : Optimize ligand-to-metal charge transfer by selecting lanthanides with matched excitation energies (e.g., Eu³⁺ for red emission; Tb³⁺ for green) .

- Doping : Incorporate co-ligands (e.g., 2,2'-bipyridine) to sensitize emission via antenna effects .

- Structural rigidity : Reduce non-radiative decay by using rigid dicarboxylate co-ligands (e.g., terephthalate) .

Q. What mechanistic insights explain the rheoreversible behavior of metallogels derived from this compound?

Methodological Answer: Rheoreversibility (shear-thinning and self-healing) arises from weak non-covalent interactions:

- Hydrogen bonding : Between amide groups of the ligand and water molecules .

- π-π stacking : Aromatic interactions in CdII/CoII coordination polymers enable reversible gel-sol transitions .

- Rheological validation : Conduct oscillatory strain sweeps (0.1–100% strain) to measure recovery of storage modulus (G') after shear .

Q. How do synthetic conditions influence the dimensionality and porosity of coordination polymers?

Methodological Answer:

- Solvent polarity : DMF/water mixtures favor 2D layered structures; pure water yields 1D chains due to rapid crystallization .

- Temperature : Higher temperatures (e.g., 160°C) promote interpenetrated 3D frameworks with larger pores .

- Metal-ligand ratio : Excess ligand (1:2 metal:oba) induces bridging modes, creating porous networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.